

# The Ardeemin Biosynthetic Gene Cluster (ard)

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## Compound of Interest

Compound Name: Ardeemin

Cat. No.: B1246212

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The biosynthesis of **Ardeemin** is governed by the ard gene cluster, identified through genome sequencing of *Aspergillus fischeri*.<sup>[1][2][3]</sup> Bioinformatic analysis revealed a candidate cluster containing a trimodular nonribosomal peptide synthetase (NRPS) and a potential prenyltransferase, which are the key enzymatic functions predicted for **Ardeemin** assembly.<sup>[2]</sup> The core cluster consists of the ardA and ardB genes, whose functions have been validated through genetic deletion and biochemical characterization.<sup>[1][2]</sup>

## The Biosynthetic Pathway

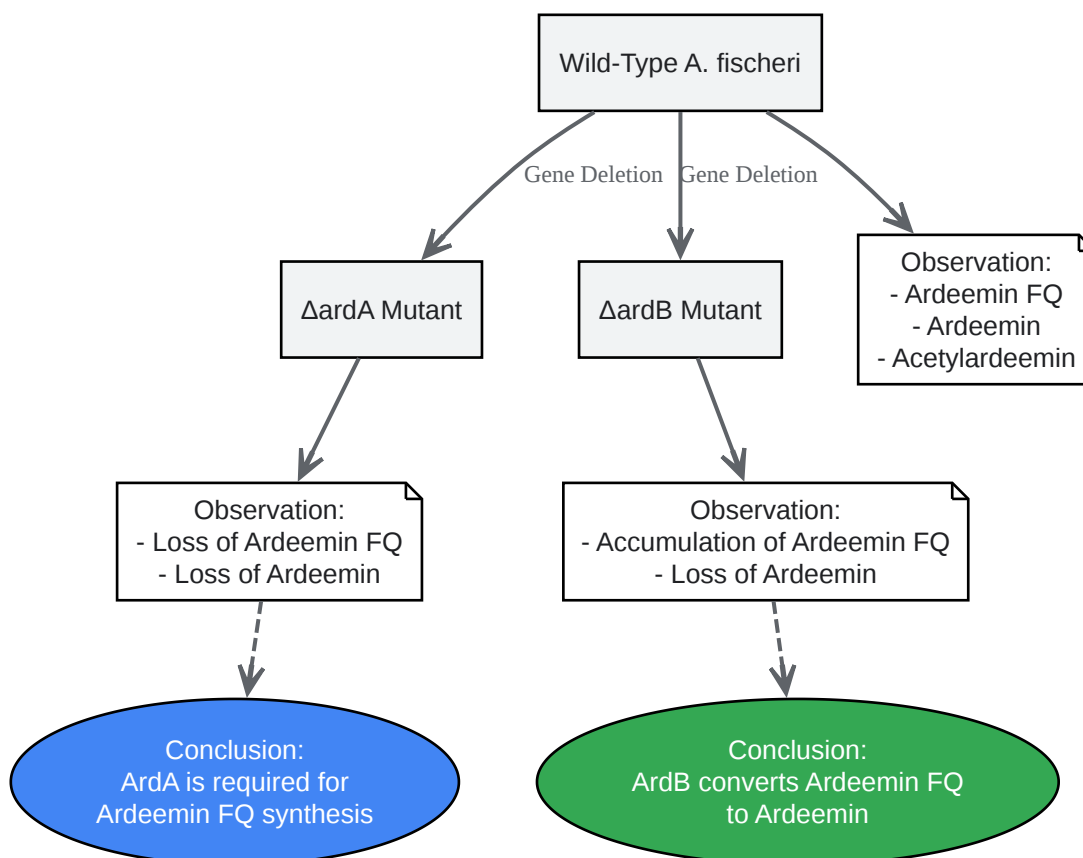
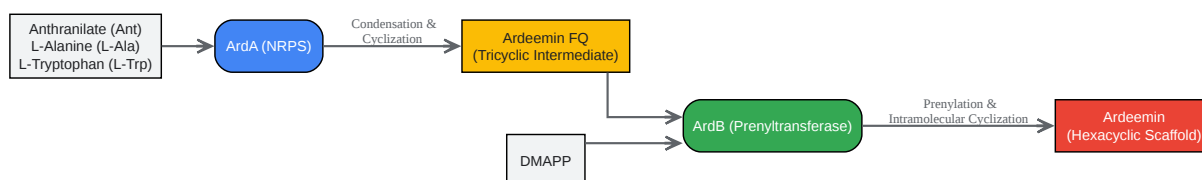
The construction of the hexacyclic **Ardeemin** framework is accomplished in just two steps from three primary building blocks: anthranilate (Ant), L-alanine (L-Ala), and L-tryptophan (L-Trp).<sup>[1][3]</sup> The pathway involves the initial assembly of a tricyclic intermediate by an NRPS, followed by a prenylation-induced cyclization cascade catalyzed by a dedicated prenyltransferase.

### Step 1: NRPS-Mediated Synthesis of Ardeemin FQ by ArdA

The first step is catalyzed by ArdA, a large 430 kDa trimodular nonribosomal peptide synthetase.<sup>[1][3][4]</sup> ArdA activates and condenses the three precursors in the specific order of Anthranilate → L-Alanine → L-Tryptophan.<sup>[2][5]</sup> The trimodular architecture of ArdA includes adenylation (A), thiolation (T), condensation (C), and epimerization (E) domains, culminating in a terminal cyclization (CT) domain.<sup>[2]</sup> This enzymatic assembly line synthesizes the linear tripeptide Ant-L-Ala-L-Trp-S-T domain intermediate, which is then cyclized and released by the CT domain to form the stable tricyclic fumiquinazoline (FQ) regioisomer, **Ardeemin FQ**.<sup>[1][2]</sup>

## Step 2: Prenyltransferase-Catalyzed Cyclization to Ardeemin by ArdB

The second and final step in the formation of the core scaffold is catalyzed by ArdB, a prenyltransferase.[1][3] ArdB utilizes dimethylallyl diphosphate (DMAPP) as a prenyl donor and the tricyclic **Ardeemin FQ** as its substrate.[3][4] The enzyme catalyzes the prenylation at the C2 position of the tryptophan-derived indole moiety of **Ardeemin FQ**. [1][4] This key alkylation event is immediately followed by a spontaneous intramolecular capture by an amide nitrogen of the fumiquinazoline ring system.[1][2] This cascade reaction forges a new N-C bond and efficiently constructs the complex hexacyclic 6-6-6-5-5-6 ring system of **Ardeemin**. [2]



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